N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromofuran ring, a thiadiazole ring, and a methoxyphenoxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Bromination of Furan: The initial step involves the bromination of furan to obtain 5-bromofuran. This reaction is usually carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of Thiadiazole Ring: The next step involves the formation of the 1,2,4-thiadiazole ring. This can be achieved by reacting the bromofuran with thiosemicarbazide under acidic conditions.
Coupling with Methoxyphenoxyacetic Acid: The final step involves coupling the thiadiazole derivative with 2-methoxyphenoxyacetic acid. This reaction is typically carried out using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity.
Acetylacetone: Another compound with keto-enol tautomerism and similar chemical behavior.
Diethyl malonate: Used in similar synthetic applications as a building block.
Uniqueness
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential bioactivity. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C15H12BrN3O4S |
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Molecular Weight |
410.2 g/mol |
IUPAC Name |
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C15H12BrN3O4S/c1-21-9-4-2-3-5-10(9)22-8-13(20)17-15-18-14(19-24-15)11-6-7-12(16)23-11/h2-7H,8H2,1H3,(H,17,18,19,20) |
InChI Key |
IGYHPIHCUWLDOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=NC(=NS2)C3=CC=C(O3)Br |
Origin of Product |
United States |
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